5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one
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Overview
Description
5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one is a complex organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Preparation Methods
The synthesis of xanthone derivatives, including 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one, can be achieved through various synthetic routes. One common method involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another approach is the use of metal-catalyzed reactions, such as palladium or copper catalysis, to facilitate the formation of the xanthone core . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often employing microwave heating or other advanced techniques to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification of the compound . Major products formed from these reactions can include further functionalized xanthone derivatives with enhanced biological activities .
Scientific Research Applications
This compound has significant scientific research applications across multiple fields. In chemistry, it serves as a valuable intermediate for synthesizing more complex molecules and studying reaction mechanisms . In biology and medicine, xanthone derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities . The unique structure of 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one makes it a promising candidate for drug development and other biomedical applications . Additionally, its potential use in industrial applications, such as in the development of new materials or as a catalyst in chemical processes, is also being explored .
Mechanism of Action
The mechanism of action of 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the xanthone core can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . These interactions can modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic research .
Comparison with Similar Compounds
Compared to other xanthone derivatives, 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one stands out due to its unique substitution pattern and the presence of both hydroxy and methoxy groups. Similar compounds include other hydroxy- and methoxy-substituted xanthones, such as 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and various azaxanthones . These compounds share some biological activities but differ in their specific interactions and efficacy, highlighting the importance of structural diversity in xanthone research .
Properties
CAS No. |
87865-20-1 |
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Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
15-hydroxy-4,5-dimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12,15-heptaen-11-one |
InChI |
InChI=1S/C17H12O6/c1-20-12-5-9-10-6-16(19)23-15-4-8(18)3-14(17(10)15)22-11(9)7-13(12)21-2/h3-7,19H,1-2H3 |
InChI Key |
KACSLTAWTBMNGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=CC(=O)C=C4OC(=C3)O)O2)OC |
Origin of Product |
United States |
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